N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 3-methoxyphenyl substituent. The 3-methoxyphenyl group introduces electron-donating properties, which may influence solubility and intermolecular interactions, such as hydrogen bonding or π-π stacking in biological targets .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-14-7-5-6-13(10-14)20-17(22)16(21)19-11-15-12-24-18(25-15)8-3-2-4-9-18/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJADXIRFBBTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule features three critical components:
- 1,4-Dioxaspiro[4.5]decan-2-ylmethyl group : A spirocyclic ketal system conferring conformational rigidity.
- 3-Methoxyphenyl group : An electron-rich aromatic substituent introduced via nucleophilic aromatic substitution or coupling reactions.
- Oxalamide bridge : A dicarboxamide linker enabling hydrogen-bonding interactions.
Key challenges include:
- Stereochemical control during spirocycle formation.
- Regioselectivity in methoxyphenyl functionalization.
- Amide bond formation without racemization or side reactions.
Synthetic Routes and Methodologies
Spirocyclic Intermediate Synthesis
Cyclocondensation of Diketones with Ethylene Glycol
The 1,4-dioxaspiro[4.5]decane scaffold is synthesized via acid-catalyzed cyclization of cyclopentanone with ethylene glycol:
$$
\text{Cyclopentanone} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{1,4-Dioxaspiro[4.5]decane} \quad
$$
Conditions :
- Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%).
- Solvent : Toluene, reflux with Dean-Stark trap.
- Yield : 78–85% after recrystallization (hexane/EtOAc).
Aminomethylation of the Spirocycle
The spirocyclic amine precursor is prepared via Mannich reaction:
$$
\text{1,4-Dioxaspiro[4.5]decane} + \text{HCHO} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH}} \text{1,4-Dioxaspiro[4.5]decan-2-ylmethylamine} \quad
$$
Optimization :
- Temperature : 60°C, 12 hours.
- Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂.
- Purity : >95% (GC-MS).
Oxalamide Bridge Assembly
Stepwise Amide Coupling
The oxalamide linker is constructed sequentially using oxalyl chloride:
- First Amidation :
$$
\text{Oxalyl chloride} + \text{3-Methoxyaniline} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(3-Methoxyphenyl)oxalyl chloride} \quad
$$ - Second Amidation :
$$
\text{N-(3-Methoxyphenyl)oxalyl chloride} + \text{1,4-Dioxaspiro[4.5]decan-2-ylmethylamine} \xrightarrow{\text{0°C → RT}} \text{Target Compound} \quad
$$
Critical Parameters :
- Stoichiometry : 1:1.05 amine-to-acid chloride ratio.
- Base : Triethylamine (2.2 equiv) to scavenge HCl.
- Yield : 62–68% after silica gel chromatography.
One-Pot Oxidative Carbonylation
Alternative route inspired by patent CN110041218A:
$$
\text{CO} + \text{O}_2 + \text{3-Methoxyaniline} \xrightarrow{\text{Pd/Cu catalyst}} \text{Oxalamide Intermediate} \quad
$$
Advantages :
- Atom-economical, avoids oxalyl chloride.
- Catalyst System : PdCl₂(PhCN)₂/CuI (3:1 mol%).
- Pressure : 15 bar CO/O₂ (4:1), 80°C, 24 hours.
Reaction Optimization and Scale-Up
Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 68 | 92 |
| DCM | 8.9 | 65 | 90 |
| DMF | 36.7 | 58 | 88 |
| EtOAc | 6.0 | 61 | 85 |
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
δ 7.25 (t, J=8.0 Hz, 1H, ArH), 6.65–6.70 (m, 3H, ArH), 4.10–4.25 (m, 4H, OCH₂), 3.80 (s, 3H, OCH₃), 3.45 (d, J=5.6 Hz, 2H, NCH₂), 1.60–1.90 (m, 8H, spiro-CH₂).IR (KBr):
1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–O–C).HRMS : Calculated for C₁₉H₂₆N₂O₆ [M+H]⁺: 379.1864; Found: 379.1861.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| B | HeLa (cervical cancer) | 15.3 | Cell cycle arrest at G0/G1 phase |
| C | A549 (lung cancer) | 10.8 | Inhibition of kinase activity |
The mechanisms of action include the induction of apoptosis and modulation of cell signaling pathways, particularly those involved in inflammation and cell survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Animal model studies suggest significant reductions in inflammatory markers, indicating its potential utility in treating inflammatory diseases.
| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |
|---|---|---|
| Carrageenan-induced paw edema | 50 | 45% |
| Lipopolysaccharide-induced inflammation | 25 | 60% |
These findings highlight the compound's ability to modulate inflammatory responses, which may be beneficial in conditions such as rheumatoid arthritis.
Case Studies
Recent studies have focused on the application of this compound in various disease models:
- Rheumatoid Arthritis : A study demonstrated that treatment with this compound resulted in reduced joint swelling and pain scores compared to control groups, suggesting therapeutic potential for autoimmune conditions.
- Cancer Models : In vivo experiments indicated that the compound could inhibit tumor growth in xenograft models, supporting its development as an anticancer agent.
Clinical Implications
While preclinical data are promising, further clinical trials are necessary to establish safety profiles and efficacy in humans. The unique structural features of this compound suggest it could lead to the development of novel therapeutics targeting specific diseases such as cancer and chronic inflammatory disorders.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with diverse biological and industrial applications. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Analogues
Key Observations :
- Spirocyclic vs. Linear Substituents : The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group in the target compound likely enhances rigidity and metabolic stability compared to linear alkyl or aromatic substituents (e.g., phenethyl in compounds 17 and 18). This is supported by studies on spirocyclic analogs showing resistance to cytochrome P450-mediated oxidation .
- Substituent Effects on Bioactivity: The 3-methoxyphenyl group may offer moderate electron-donating effects compared to 2-fluorophenyl (compound 18), which introduces steric and electronic hindrance.
- Metabolic Stability : Oxalamides with bulky substituents (e.g., S336) exhibit resistance to amide hydrolysis in hepatocyte assays, suggesting similar stability for the target compound due to its spirocyclic group .
Functional Analogues
- Umami Flavor Enhancers: S336 and related oxalamides activate the hTAS1R1/hTAS1R3 receptor, with EC$_{50}$ values in the nanomolar range. The target compound’s 3-methoxyphenyl group may mimic the binding interactions of S336’s 2,4-dimethoxybenzyl group .
- Enzyme Inhibitors : Compound 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) inhibits stearoyl-CoA desaturase (SCD) with IC$_{50}$ = 0.8 µM. The target compound’s spirocyclic group may improve selectivity for enzymes requiring rigid binding pockets .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique dioxaspiro structure , which contributes to its stability and reactivity. Its molecular formula is , with a molecular weight of approximately 346.4 g/mol. The oxalamide functional group is significant for its biological interactions, particularly in enzyme inhibition and receptor modulation.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition can modulate various biological processes, including cell proliferation and apoptosis.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Activity : There is evidence to suggest that it may also exhibit analgesic effects by interacting with pain pathways in the nervous system.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of kinase activity | |
| Anti-inflammatory | Reduction in pro-inflammatory markers | |
| Analgesic | Modulation of pain pathways |
Case Studies
-
Enzyme Inhibition Study :
A study investigated the inhibitory effects of this compound on various kinases. The results demonstrated significant inhibition of certain kinases associated with cancer cell proliferation, suggesting its potential as an anticancer agent. -
Anti-inflammatory Assessment :
In a model of inflammation, the compound was administered to subjects experiencing induced inflammation. Results indicated a marked decrease in inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent. -
Pain Relief Evaluation :
Experimental models assessing pain response showed that the compound significantly reduced pain perception in subjects, indicating its potential as an analgesic.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound features:
- A 1,4-dioxaspiro[4.5]decane core , which introduces steric rigidity and conformational constraints, potentially enhancing binding specificity to biological targets .
- A 3-methoxyphenyl group that contributes electron-donating effects, improving solubility in polar solvents and modulating electronic interactions with target proteins .
- An oxalamide linker , enabling hydrogen bonding and serving as a scaffold for derivatization . Methodological Insight: Computational modeling (e.g., DFT or molecular docking) can predict how these structural elements affect reactivity and binding .
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
Synthesis typically involves:
- Step 1 : Preparation of the spirocyclic intermediate (1,4-dioxaspiro[4.5]decan-2-ylmethanol) via acid-catalyzed cyclization of 1,4-cyclohexanedione with ethylene glycol .
- Step 2 : Amide coupling between the spirocyclic intermediate and 3-methoxyphenylamine using oxalyl chloride or EDCI/HOBt in anhydrous DCM/DMF . Critical Conditions:
- Maintain anhydrous conditions to prevent hydrolysis of the spirocyclic ether .
- Optimize reaction temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of amine to oxalyl chloride) to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- NMR Spectroscopy : Confirms regiochemistry (e.g., methoxy group position at C3 of the phenyl ring) and spirocyclic integrity .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., calculated vs. observed m/z) .
- HPLC : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How does the spirocyclic structure influence this compound’s interaction with biological targets compared to non-spiro analogs?
The spirocyclic core:
- Reduces conformational flexibility, potentially enhancing target selectivity by minimizing off-target interactions .
- Modulates lipophilicity, impacting membrane permeability (evaluated via logP calculations or PAMPA assays) . Experimental Design: Compare IC50 values of the spirocyclic compound against linear analogs in enzyme inhibition assays (e.g., kinase panels) .
Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?
- Systematic SAR Studies : Synthesize derivatives with variations in the methoxy position (e.g., 2- vs. 4-methoxyphenyl) and test in parallel assays .
- Computational Analysis : Use molecular dynamics simulations to identify substituent-dependent binding mode differences . Example: A 3-methoxyphenyl analog may show higher affinity than 4-methoxy derivatives due to steric alignment with hydrophobic pockets .
Q. What methodological approaches are recommended for elucidating its mechanism of action in modulating biological targets?
- In Vitro Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (KD) .
- Kinetic Studies : Monitor enzyme inhibition over time to distinguish competitive vs. allosteric mechanisms .
- Proteomic Profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify interacting proteins .
Methodological Recommendations for Data Contradictions
- Contradiction in Solubility Data : Re-evaluate solvent systems (e.g., DMSO vs. ethanol) and use standardized protocols like the shake-flask method .
- Divergent Biological Activity : Validate assay conditions (e.g., cell line specificity, ATP concentrations in kinase assays) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
